molecular formula C20H17Cl2NO3 B11410749 N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11410749
M. Wt: 390.3 g/mol
InChI Key: NAARLZPUPFXWJZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of chlorobenzyl, chlorophenoxy, and furan-2-ylmethyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the chlorobenzyl group: This step involves the alkylation of the acetamide with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the chlorophenoxy group: This can be done through a nucleophilic substitution reaction where the acetamide is reacted with 4-chlorophenol in the presence of a base.

    Incorporation of the furan-2-ylmethyl group: This step involves the reaction of the intermediate compound with furan-2-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-(4-chlorophenoxy)acetamide: Lacks the furan-2-ylmethyl group.

    N-(4-chlorobenzyl)-2-(furan-2-ylmethyl)acetamide: Lacks the chlorophenoxy group.

    N-(4-chlorophenoxy)-2-(furan-2-ylmethyl)acetamide: Lacks the chlorobenzyl group.

Uniqueness

N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of all three functional groups (chlorobenzyl, chlorophenoxy, and furan-2-ylmethyl) attached to the acetamide backbone. This combination of groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H17Cl2NO3

Molecular Weight

390.3 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H17Cl2NO3/c21-16-5-3-15(4-6-16)12-23(13-19-2-1-11-25-19)20(24)14-26-18-9-7-17(22)8-10-18/h1-11H,12-14H2

InChI Key

NAARLZPUPFXWJZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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